molecular formula C14H14F3NO2 B13721776 Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate

Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate

Cat. No.: B13721776
M. Wt: 285.26 g/mol
InChI Key: BCMOZYYYYHOOIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate typically involves the reaction of 6-(Trifluoromethyl)indole with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-indolylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-(Trifluoromethyl)indole: Does not have the ester group, limiting its applications compared to Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

ethyl 3-[6-(trifluoromethyl)-1H-indol-3-yl]propanoate

InChI

InChI=1S/C14H14F3NO2/c1-2-20-13(19)6-3-9-8-18-12-7-10(14(15,16)17)4-5-11(9)12/h4-5,7-8,18H,2-3,6H2,1H3

InChI Key

BCMOZYYYYHOOIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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